molecular formula C5H10N2O2 B556457 (S)-2-Acetamidopropanamide CAS No. 15962-47-7

(S)-2-Acetamidopropanamide

Cat. No. B556457
CAS RN: 15962-47-7
M. Wt: 130,15 g/mole
InChI Key: JYSQHZCNOOQLII-VKHMYHEASA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Chemical properties might include acidity/basicity, reactivity with other compounds, and stability.


Scientific Research Applications

Lacosamide Isothiocyanate-Based Agents

  • Application in Seizure Protection : The study by (Park et al., 2009) explores analogues of (R)-2, specifically (R)-N-benzyl 2-acetamido-3-methoxypropionamide, for seizure protection in mice. It details a robust strategy for discovering proteins interacting with these compounds, potentially advancing the understanding of seizure mechanisms and treatment.

4-Substituted Pyrrolidone Butanamides

  • Antiepileptic Activity : The work of (Kenda et al., 2004) discusses the development of 4-substituted pyrrolidone butanamides, with a focus on their significant antiepileptic activity. This research offers insights into novel antiepileptic drugs and their potential mechanisms of action.

Acetamide and Formamide Derivatives

  • Biological Properties : The biological effects of acetamide and formamide, including their derivatives, are explored in a study by (Kennedy, 1986). This comprehensive review provides an understanding of the biological interactions and potential applications of these compounds in various fields.

Paracetamol Analogues

  • Vibrational Spectroscopy and Conformational Analysis : Research conducted by (Viana et al., 2017) on a structure analogous to paracetamol, which includes elements of acetamidopropanamide, contributes to the understanding of the electronic properties and molecular dynamics of such compounds.

Acetaminophen-Induced Hepatotoxicity

  • Hydrogen Sulfide's Curative Effects : A study by (Morsy et al., 2010) discusses the potential therapeutic value of hydrogen sulfide in treating acetaminophen-induced hepatotoxicity, shedding light on new therapeutic strategies for liver damage.

Anticonvulsant Activities

  • Functionalized N-Benzyl 2-Acetamidoacetamides : The paper by (Choi et al., 1996) explores the anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides, providing insights into the structural requirements for anticonvulsant properties.

Antitrypanosomal Drugs

  • Impact on DNA Structure : (Shapiro & Englund, 1990) provide an understanding of how certain antitrypanosomal drugs, including compounds related to acetamidopropanamide, impact the DNA structure of parasites, aiding in the development of targeted antiparasitic therapies.

Safety And Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity data, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves speculating on potential future research directions. This could be based on current limitations, unanswered questions, or potential applications of the compound.


For a specific compound, you would need to consult the relevant scientific literature. Databases like PubMed for biological activity, SciFinder or Reaxys for chemical properties and reactions, and Google Scholar can be useful resources. Please note that interpretation of this information often requires a background in chemistry or a related field. If you have a different compound or need information on a specific aspect of “(S)-2-Acetamidopropanamide”, feel free to ask!


properties

IUPAC Name

(2S)-2-acetamidopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOVBGJJSFSOPZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303372
Record name (2S)-2-(Acetylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Acetamidopropanamide

CAS RN

15962-47-7
Record name (2S)-2-(Acetylamino)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15962-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Acetylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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